4-Chlorobenzenesulfonic acid
CAS No.: 98-66-8
Cat. No.: VC21217880
Molecular Formula: C6H5ClO3S
Molecular Weight: 192.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98-66-8 |
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Molecular Formula | C6H5ClO3S |
Molecular Weight | 192.62 g/mol |
IUPAC Name | 4-chlorobenzenesulfonic acid |
Standard InChI | InChI=1S/C6H5ClO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) |
Standard InChI Key | RJWBTWIBUIGANW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1S(=O)(=O)O)Cl |
Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)O)Cl |
Melting Point | 67.0 °C |
Introduction
Chemical Identity and Structure
4-Chlorobenzenesulfonic acid (CAS No. 98-66-8) is an aromatic sulfonic acid with the molecular formula C₆H₅ClO₃S and a molecular weight of 192.62 g/mol . This compound features a benzene ring with a chlorine atom at the para (4) position and a sulfonic acid group (-SO₃H). Its structure combines the properties of both chlorinated aromatics and sulfonic acids, contributing to its distinctive chemical behavior and reactivity profile .
The compound is also known by several synonyms including p-chlorobenzenesulfonic acid, closylate, and benzenesulfonic acid, 4-chloro- . Its IUPAC name is 4-chlorobenzene-1-sulfonic acid, and it has the InChI Key RJWBTWIBUIGANW-UHFFFAOYSA-N, which serves as a unique digital identifier in chemical databases .
The electronic structure and atomic arrangement of 4-chlorobenzenesulfonic acid contribute to its chemical behavior. The electron-withdrawing nature of both the chloro and sulfonic acid groups creates a deactivated aromatic system with distinctive reactivity patterns that differentiate it from other benzenesulfonic acid derivatives .
Physical and Chemical Properties
Physical Properties
4-Chlorobenzenesulfonic acid exhibits specific physical properties that are important for its handling, storage, and application in various chemical processes. The compound typically appears as a white to light yellow or light orange solid at room temperature .
Table 1 presents the key physical properties of 4-Chlorobenzenesulfonic acid:
The monohydrate form of 4-chlorobenzenesulfonic acid crystallizes from water and has a lower melting point (67°C) compared to the anhydrous form (102°C) . The anhydrous material is sometimes obtained as a syrup with a boiling point of 148°C at 25 mmHg pressure .
Chemical Properties and Reactivity
4-Chlorobenzenesulfonic acid demonstrates characteristic reactivity patterns influenced by both the chloro substituent and the sulfonic acid group. The compound is stable under normal conditions but is incompatible with strong oxidizing agents, which can lead to potentially hazardous reactions .
The sulfonic acid group (-SO₃H) is strongly acidic, making this compound an effective acid catalyst in many organic reactions. The presence of the chlorine atom at the para position affects the electronic distribution in the molecule, influencing its reactivity in nucleophilic aromatic substitution reactions .
The compound can be hydrolyzed to chlorobenzene with steam at 190°C, demonstrating the reversibility of the sulfonation process under appropriate conditions . This property is utilized in certain industrial processes where temporary sulfonation is employed as a protecting or directing group strategy .
Molecular Composition
The molecular composition of 4-chlorobenzenesulfonic acid is as follows:
This elemental composition reflects the presence of six carbon atoms in the aromatic ring, along with the chlorine substituent and the sulfonic acid group, which contains three oxygen atoms and one sulfur atom .
Synthesis Methods
Traditional Synthesis
The traditional method for synthesizing 4-chlorobenzenesulfonic acid involves the direct sulfonation of chlorobenzene with concentrated sulfuric acid or oleum under dehydrating conditions . In this process, the water formed during the reaction is typically removed continuously to drive the equilibrium toward product formation . This method was described in early literature by Meyer in 1923 .
The reaction can be represented as:
C₆H₅Cl + H₂SO₄ → C₆H₄ClSO₃H + H₂O
This direct sulfonation approach, while effective, often results in a mixture of isomers, including 2-chlorobenzenesulfonic acid and 3-chlorobenzenesulfonic acid, along with the desired 4-chlorobenzenesulfonic acid . The distribution of these isomers depends on reaction conditions such as temperature, catalyst, and reaction time.
Isomer Conversion Process
A more selective method for producing 4-chlorobenzenesulfonic acid involves the conversion of other chlorobenzenesulfonic acid isomers. According to patent information, 2-chlorobenzenesulfonic acid and/or 3-chlorobenzenesulfonic acid can be converted to 4-chlorobenzenesulfonic acid under specific conditions .
This conversion process takes place at temperatures between 100-300°C in the presence of sulfuric acid, where the chlorine atom effectively migrates to the para position . The process is particularly advantageous when starting with isomer mixtures that contain 2-chlorobenzenesulfonic acid .
The patent describes a method where:
This isomer conversion approach represents a more modern and potentially more economical route to 4-chlorobenzenesulfonic acid, especially when utilizing isomer mixtures that would otherwise require costly separation procedures .
Industrial Production Considerations
In industrial settings, the production of 4-chlorobenzenesulfonic acid is often integrated with the synthesis of other valuable chemicals, particularly 4,4'-dichloro diphenyl sulfone, which is an important monomer in polymer chemistry . The patent describes a comprehensive method that includes:
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Converting monochlorobenzene to a mixture containing 4,4'-dichloro diphenyl sulfone and other isomers, with 4-chlorobenzenesulfonic acid as an intermediate
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Partially removing the 4,4'-dichloro diphenyl sulfone from the mixture
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Separating 2,4'-dichloro diphenyl sulfone and/or 3,4'-dichloro diphenyl sulfone from any remaining 4,4'-dichloro diphenyl sulfone
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Converting the resulting monochloro benzenesulfonic acid isomer mixture to 4-chlorobenzenesulfonic acid using the previously described isomer conversion process
Applications and Uses
Analytical Chemistry Applications
4-Chlorobenzenesulfonic acid has found specialized applications in analytical chemistry, particularly in mass spectrometry. It has been employed as an anion dopant for matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-MS) of neutral oligosaccharides . This application leverages the compound's unique structural and electronic properties to enhance ionization efficiency and improve analytical detection and characterization of carbohydrates .
The high purity grade (>95% by HPLC) of commercially available 4-chlorobenzenesulfonic acid makes it suitable for these analytical applications, where impurities could interfere with sensitive measurements .
Chemical Synthesis Intermediate
As an intermediate in chemical synthesis, 4-chlorobenzenesulfonic acid plays a crucial role in the production of several important compounds. One notable application is in the manufacture of 4-chloro-3-nitrobenzenesulfonic acid, which itself serves as a precursor for various dyes, pharmaceuticals, and other fine chemicals .
The compound is also a key intermediate in the industrial synthesis of 4,4'-dichloro diphenyl sulfone, which is a monomer used in the production of high-performance polymers such as:
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Polyethersulfone (from 4,4'-dihydroxy diphenylsulphone and 4,4'-dichloro diphenyl sulfone)
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Polysulfones (from dihydroxyphenyl propane and 4,4'-dichloro diphenyl sulfone)
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PPSU (from 4,4'-dihydroxybiphenyl and 4,4'-dichloro diphenyl sulfone)
These polymers have significant industrial importance due to their excellent thermal stability, mechanical strength, and chemical resistance, making them valuable in various high-performance applications .
Environmental Significance
4-Chlorobenzenesulfonic acid has been identified as a major polar by-product formed during the chemical synthesis of 1,1,1-trichloro-2,2-bis-(4-chlorophenyl)ethane (DDT) . This connection to DDT production has environmental implications, as understanding the fate and behavior of such by-products is important for environmental monitoring and remediation efforts related to legacy pesticide manufacturing sites .
The compound's environmental behavior, including its persistence, mobility, and potential transformation products in various environmental compartments, remains an area of ongoing research interest, particularly in contexts related to industrial chemical production and environmental chemistry .
Derivatives and Related Compounds
Isomeric Relationship
4-Chlorobenzenesulfonic acid is one of three possible monochlorinated benzenesulfonic acid isomers, the others being 2-chlorobenzenesulfonic acid (ortho) and 3-chlorobenzenesulfonic acid (meta). The relationship between these isomers is important in the context of synthesis and purification strategies .
As previously discussed, industrial processes have been developed to convert the ortho and meta isomers to the para isomer (4-chlorobenzenesulfonic acid) under specific conditions . This isomeric relationship and the ability to perform controlled isomer conversion represent important aspects of the compound's chemistry and industrial relevance .
Role in Polymer Chemistry
Through its role as a precursor to 4,4'-dichloro diphenyl sulfone, 4-chlorobenzenesulfonic acid plays an indirect but crucial role in polymer chemistry, particularly in the synthesis of high-performance engineering polymers such as polyethersulfones and polysulfones .
These polymers are characterized by their exceptional thermal stability, mechanical properties, and chemical resistance, making them valuable in applications ranging from medical devices to aerospace components. The quality and purity of the 4-chlorobenzenesulfonic acid used in these synthesis processes can impact the properties and performance of the resulting polymers .
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